Arabinose 1,5-diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

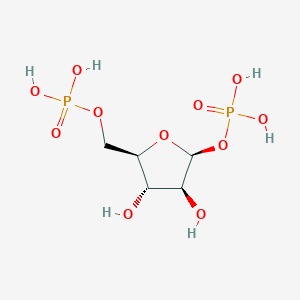

Arabinose 1,5-diphosphate, also known as A 1,5-BP, is a bisphosphatase inhibitor. This compound activated the kinase and inhibited the bisphosphatase.

Aplicaciones Científicas De Investigación

Role in Metabolic Pathways

Arabinose 1,5-diphosphate serves as an important metabolite in the regulation of glycolysis and gluconeogenesis. Specifically, it functions as a regulatory molecule that can influence the activity of key enzymes involved in carbohydrate metabolism. For instance, it has been shown to inhibit fructose-1,6-bisphosphatase and activate 6-phosphofructo-1-kinase, thereby playing a crucial role in maintaining glucose homeostasis .

Table 1: Enzyme Regulation by this compound

Pharmaceutical Applications

This compound has been investigated for its potential as a hypoglycemic agent in diabetes treatment. Studies have demonstrated that its salts can effectively lower serum glucose levels in animal models. The compound's ability to modulate key metabolic pathways makes it a candidate for developing new diabetes medications .

Case Study: Hypoglycemic Effects

In vivo studies using the Epinephrine-Induced Hyperglycemic Model (EIHM) showed that D-arabinose-1,5-diphosphate significantly reduced blood glucose levels when administered to rats. The results indicated a dose-dependent response, highlighting its therapeutic potential .

Biotechnological Applications

The compound is also utilized in microbial biotechnology. For instance, an arabinose-inducible expression system has been developed using Corynebacterium glutamicum, which allows for precise control over gene expression related to metabolic pathways. This system enhances the production of various biological materials by tightly regulating gene expression without leaky basal activity .

Table 2: Arabinose-Inducible Expression System

| Organism | Inducer Concentration Range | Key Features | Reference |

|---|---|---|---|

| Corynebacterium glutamicum | 0.001% to 0.4% L-arabinose | High-level expression control |

Microbial Production of Value-Added Products

This compound plays a role in the microbial conversion of lignocellulosic biomass into valuable chemicals and energy sources. Research has shown that certain microbes can utilize arabinose efficiently for the production of high-value products such as biofuels and biochemicals .

Case Study: Microbial Utilization of Arabinose

Recent studies on Candida arabinofermentans revealed that this yeast exhibits high affinity for L-arabinose and can convert it into various metabolites efficiently. This discovery opens avenues for optimizing microbial fermentation processes for industrial applications .

Análisis De Reacciones Químicas

Stereoselective Phosphorylation

A15P exists in α- and β-anomeric forms, synthesized via stereoselective phosphorylation of protected arabinose derivatives:

-

Starting material : Protected arabinose (e.g., 1,2-O-isopropylidene-α-D-arabinofuranose) undergoes selective phosphorylation using POCl₃ in pyridine/CH₂Cl₂ systems .

-

Key steps :

-

Deprotection : Final deprotection using lithium in liquid ammonia yields disodium salts of A15P .

Table 1: Synthetic Yields of A15P Isomers

| Isomer | Phosphorylation Efficiency | Deprotection Yield |

|---|---|---|

| β-A15P | 92% | 76% |

| α-A15P | 86% | 48% |

Regulation of Glycolysis and Gluconeogenesis

A15P mimics fructose 2,6-diphosphate (F2,6P) in metabolic pathways:

-

Activation : β-A15P activates 6-phosphofructo-1-kinase (PFK-1) (2.5-fold at 10 μM) .

-

Inhibition : β-A15P inhibits fructose-1,6-bisphosphatase (FBPase) (IC₅₀ = 8 μM), while α-A15P lacks this activity .

Table 2: Enzymatic Activity of A15P Isomers

| Parameter | β-A15P | α-A15P |

|---|---|---|

| PFK-1 activation (Vₘₐₓ) | 1.27 µmol/min | 0.54 µmol/min |

| FBPase inhibition (IC₅₀) | 8 µM | No effect |

Covalent Inhibition of Transaldolase

Arabinose 5-phosphate (A5P), a related compound, inhibits transaldolase by forming a reversible Schiff base with Lys135 . Though A15P’s direct interaction remains unstudied, its structural similarity suggests potential regulatory roles in pentose phosphate pathways .

Active Site Interactions

-

CMP-Kdo binding : In Bacteroides fragilis, arabinose-5-phosphate isomerase (API) binds CMP-Kdo, a feedback inhibitor of the Kdo biosynthetic pathway, at its active site . This suggests A15P derivatives could modulate bacterial lipopolysaccharide synthesis.

-

Phosphate positioning : The axial orientation of the 1-phosphate in β-A15P enhances its F2,6P-like activity by mimicking fructose’s 2-phosphate .

Key Research Findings

-

Stereochemistry matters : The β-anomer’s biological activity surpasses the α-form due to optimal phosphate geometry .

-

Bacterial targeting : Inhibitors of A15P biosynthesis (e.g., ethambutol analogs) disrupt mycobacterial cell wall synthesis .

This synthesis of interdisciplinary data underscores A15P’s versatility in both fundamental biochemistry and applied metabolic engineering.

Propiedades

Número CAS |

93132-85-5 |

|---|---|

Fórmula molecular |

C5H12O11P2 |

Peso molecular |

310.09 g/mol |

Nombre IUPAC |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4+,5+/m1/s1 |

Clave InChI |

AAAFZMYJJHWUPN-MBMOQRBOSA-N |

SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)OP(=O)(O)O |

SMILES canónico |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 1,5-BP arabinose 1,5-bisphosphate arabinose 1,5-diphosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.